molecular formula C19H20N4O B2926175 N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 866142-73-6

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2926175
CAS No.: 866142-73-6
M. Wt: 320.396
InChI Key: FSIZSAIRFQEDIM-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound may exhibit unique properties due to the presence of both triazole and diphenylpropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the diphenylpropyl group: This step may involve a nucleophilic substitution reaction where the triazole ring is reacted with a diphenylpropyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the diphenylpropyl group.

    Reduction: Reduction reactions may target the triazole ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

    Medicine: Possible therapeutic applications due to its triazole moiety, which is known for antifungal and antibacterial properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The diphenylpropyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Ketoconazole: A triazole used in the treatment of fungal infections.

Uniqueness

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may be unique due to the presence of the diphenylpropyl group, which could confer distinct physical, chemical, or biological properties compared to other triazole derivatives.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(13-23-15-20-14-22-23)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,18H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIZSAIRFQEDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330843
Record name N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866142-73-6
Record name N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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